molecular formula NOBF4<br>BF4NO B079821 Nitrosonium tetrafluoroborate CAS No. 14635-75-7

Nitrosonium tetrafluoroborate

Cat. No. B079821
CAS RN: 14635-75-7
M. Wt: 116.81 g/mol
InChI Key: KGCNVGDHOSFKFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitrosonium tetrafluoroborate is used as a desulfurative fluorination reagent in conjunction with pyridinium poly(hydrogen fluoride), efficiently converting phenylsulfides and dithiolane derivatives to mono-fluorides and gem-difluorides, respectively, with high yields (C. York, G. Prakash, G. Olah, 1996).

Molecular Structure Analysis

The structure and reactivity of nitrosonium tetrafluoroborate are pivotal in its application in organic synthesis. Its ability to act as an electrophilic agent allows it to facilitate various chemical transformations, including nitrosation reactions that yield nitroso products from organotrifluoroborates with good to excellent yields (G. Molander, Lívia N. Cavalcanti, 2012).

Chemical Reactions and Properties

NOBF4 can react with olefins containing aryl groups to afford 4H-5,6-dihydro-1,2-oxazines, showcasing its versatility in synthesizing heterocyclic compounds (Gae Hyung Lee, Jae Mok Lee, W. Jeong, K. Kim, 1988). Furthermore, its application in the nitrosation of aryl and heteroaryltrifluoroborates to produce corresponding nitroso compounds emphasizes its broad utility in organic synthesis (G. Molander, Lívia N. Cavalcanti, 2012).

Scientific Research Applications

  • Desulfurative Fluorination : NOBF4, in conjunction with pyridinium poly(hydrogen fluoride), is an effective reagent for desulfurative fluorination, useful in the synthesis of mono-fluorides and gem-difluorides from phenylsulfides and dithiolane derivatives (York, Prakash, & Olah, 1996).

  • Surface Functionalization of Nanocrystals : NOBF4 is used for sequential surface functionalization and phase transfer of colloidal nanocrystals (NCs), enabling them to be stabilized in polar, hydrophilic media. This facilitates the functionalization of NCs with different capping molecules, significantly impacting their surface properties (Dong et al., 2011).

  • Nitrosation of Aryl and Heteroaryl Compounds : NOBF4 serves as a mild and selective reagent for the nitrosation of organotrifluoroborates, converting them into nitroso products. This process is tolerant of a wide range of functional groups (Molander & Cavalcanti, 2012).

  • Synthesis of 4H-5,6-Dihydro-1,2-Oxazines : Reacting NOBF4 with olefins results in the synthesis of 4H-5,6-dihydro-1,2-oxazines, highlighting its utility in organic synthesis (Lee et al., 1988).

  • Conversion of Arylamines to Arylfluorides : NOBF4 is employed in the conversion of arylamines to arylfluorides, presenting a versatile and efficient method even for arylamines with sensitive substituents (Milner, 1992).

  • Interactions with Crown Ethers : The interactions of NOBF4 with crown ethers have been studied, showing unique stoichiometrics and complex formations which are essential in understanding molecular interactions (Heo, Hillman, & Bartsch, 1982).

  • Catalytic Applications : NOBF4 acts as a catalyst in the selective oxidative homo- and cross-coupling of electron-rich phenols and anilides, demonstrating its utility in organic synthesis (Bering, Vogt, Paulussen, & Antonchick, 2018).

  • Reactions with Nitroxyl Radicals : The reaction of NOBF4 with nitroxyl radicals has been investigated, elucidating its role in the generation of 1-oxo-4-R-piperidinium tetrafluoroborates and its conformational features (Borodkin et al., 2003).

  • Biomedical Research : NOBF4 has been used in studies on muscle relaxant responses and the redox forms of nitrogen monoxide, contributing to our understanding of physiological processes (Li, Karagiannis, & Rand, 1999).

  • Polymer Solar Cells : In the field of renewable energy, NOBF4 is used in the synthesis of polyelectrolytes for polymer solar cells, enhancing their performance and efficiency (Lee et al., 2021).

Safety And Hazards

Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

azanylidyneoxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCNVGDHOSFKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.N#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NOBF4, BF4NO
Record name Nitrosonium tetrafluoroborate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosonium tetrafluoroborate

CAS RN

14635-75-7
Record name Borate(1-), tetrafluoro-, nitrosyl (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name NITROSYL TETRAFLUOROBORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,810
Citations
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2012 - ACS Publications
… Fortunately, the use of nitrosonium tetrafluoroborate (1.03 equiv) in CH 3 CN (0.2 M) at room … The use of more than 1.03 equiv of nitrosonium tetrafluoroborate does not fully convert the …
Number of citations: 91 pubs.acs.org
RL Elsenbaumer - The Journal of Organic Chemistry, 1988 - ACS Publications
… The major impurity was found to be nitrosonium tetrafluoroborate (NOBF4). During the course of their nitration studies, Yoshida and Ridd3 found that commercial sources of N02PF6 …
Number of citations: 18 pubs.acs.org
DJ Milner - Synthetic communications, 1992 - Taylor & Francis
… The amine is treated with nitrosonium tetrafluoroborate in dichloromethane and the resulting diazonium tetrafluoroborate is heated, without isolation or drying, to give the fluoromatic, …
Number of citations: 60 www.tandfonline.com
BK Bandlish, HJ Shine - The Journal of Organic Chemistry, 1977 - ACS Publications
60706-00-5; 3b, 60706-01-6; 3c, 60706-02-7; 3d, 60706-03-8; 3e, 60706-04-9; 3f, 60734-17-0; 3g, 60706-05-0; 4, 60706-06-1; 4, 7-dichloroisatin, 18711-13-2; ethyl 2-bromopropionate…
Number of citations: 113 pubs.acs.org
장래규, 김경태 - Bulletin of the Korean Chemical Society, 1995 - koreascience.kr
… The reactions of nitrosonium tetrafluoroborate (NOBF4) with olefins in acetonitrile gave a different type of products depending on the structure of the olefin. For example, the reactions …
Number of citations: 12 koreascience.kr
C York, GKS Prakash, GA Olah - Tetrahedron, 1996 - Elsevier
Nitrosonium tetrafluoroborate in conjunction with pyridinium poly(hydrogen fluoride) has been found to be excellent desulfurative fluorination reagent. In NO + BF 4 − /PPHF system, …
Number of citations: 96 www.sciencedirect.com
GI Borodkin, IR Elanov, MM Shakirov… - Russian journal of organic …, 2003 - Springer
… The target of the present study was an attempt to apply nitrosonium tetrafluoroborate as a … However oxidation of radicals Ib, e with nitrosonium tetrafluoroborate at equimolar amounts of …
Number of citations: 9 link.springer.com
MKA Mohammed, RK Al-Azzawi, HH Jasim… - Optical Materials, 2022 - Elsevier
… Here, we introduced nitrosonium tetrafluoroborate (NOBF 4 ) into the perovskite precursor to improve hole carriers' transport between the perovskite layer and copper phthalocyanine (…
Number of citations: 34 www.sciencedirect.com
RD Bach, TH Taaffee, SJ Rajan - The Journal of Organic …, 1980 - ACS Publications
We have recently found that N02BF4 in acetonitrile will abstract hydrogen from saturated hydrocarbons. Under these relatively mild reaction conditions, the incipient carbenium ion is …
Number of citations: 21 pubs.acs.org
C York, GKS Prakash, GA Olah - The Journal of organic chemistry, 1994 - ACS Publications
… In our continued investigation of fluorination reactions we would like to report direct one-step tetrafluorination of diarylacetylenes with nitrosonium tetrafluoroborate (NO+BF4~) and …
Number of citations: 38 pubs.acs.org

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